N-(4-chlorophenyl)-6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure This compound is characterized by the presence of multiple functional groups, including chlorophenyl, carbamoyl, sulfanyl, cyano, methyl, phenyl, and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, leading to the formation of intermediate compounds.
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule with the elimination of a small molecule, such as water.
Cyclization Reactions: These reactions involve the formation of a cyclic compound from a linear precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: These reactors are used for small to medium-scale production, where the reaction conditions can be carefully controlled.
Continuous Flow Reactors: These reactors are used for large-scale production, where the reactants are continuously fed into the reactor, and the products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substituting Agents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may lead to the formation of alcohols.
Scientific Research Applications
N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of specific genes involved in cellular processes.
Comparison with Similar Compounds
N-(4-CHLOROPHENYL)-6-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-PHENYL-14-DIHYDROPYRIDINE-3-CARBOXAMIDE can be compared with similar compounds, such as:
- N-(4-Chlorophenyl)-N′-(3,4-dichlorophenyl)thiourea
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(4-methylphenyl)acetamide
These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which contribute to their unique applications and mechanisms of action.
Properties
Molecular Formula |
C28H22Cl2N4O2S |
---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C28H22Cl2N4O2S/c1-17-25(27(36)34-22-13-9-20(30)10-14-22)26(18-5-3-2-4-6-18)23(15-31)28(32-17)37-16-24(35)33-21-11-7-19(29)8-12-21/h2-14,26,32H,16H2,1H3,(H,33,35)(H,34,36) |
InChI Key |
KKDKPQKTYHARSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)Cl)C#N)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.